
2,6-Pyridinedicarbaldehyde bis(N-(4-(phenyldiazenyl)phenyl)semicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 407066 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 407066 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to maximize yield and minimize costs. Additionally, industrial production would involve stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
NSC 407066 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 407066 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of NSC 407066 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
NSC 407066 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 407066 is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: NSC 407066 is used in the development of new materials and chemical products.
作用機序
The mechanism of action of NSC 407066 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved in the action of NSC 407066 are still under investigation.
類似化合物との比較
NSC 407066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other agents within the National Cancer Institute’s Developmental Therapeutics Program that share structural or functional similarities. The uniqueness of NSC 407066 may lie in its specific chemical structure, reactivity, or biological activity, which distinguishes it from other compounds.
List of Similar Compounds
- NSC 125973
- NSC 515776
- NSC 181339-01
These compounds may share some similarities with NSC 407066 but differ in their specific properties and applications.
特性
CAS番号 |
7599-28-2 |
|---|---|
分子式 |
C33H27N11O2 |
分子量 |
609.6 g/mol |
IUPAC名 |
1-(4-phenyldiazenylphenyl)-3-[(E)-[6-[(E)-[(4-phenyldiazenylphenyl)carbamoylhydrazinylidene]methyl]pyridin-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C33H27N11O2/c45-32(37-24-14-18-28(19-15-24)41-39-26-8-3-1-4-9-26)43-34-22-30-12-7-13-31(36-30)23-35-44-33(46)38-25-16-20-29(21-17-25)42-40-27-10-5-2-6-11-27/h1-23H,(H2,37,43,45)(H2,38,44,46)/b34-22+,35-23+,41-39?,42-40? |
InChIキー |
VWGURBURQKEZPX-PHHCTYCVSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)N/N=C/C3=NC(=CC=C3)/C=N/NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NN=CC3=NC(=CC=C3)C=NNC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



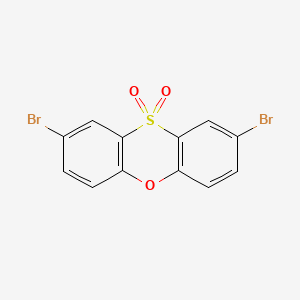

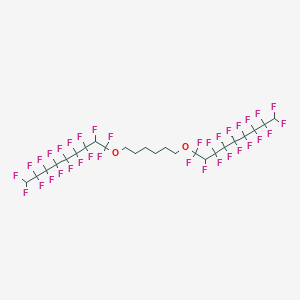


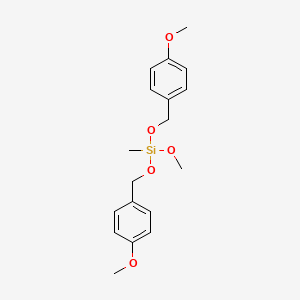
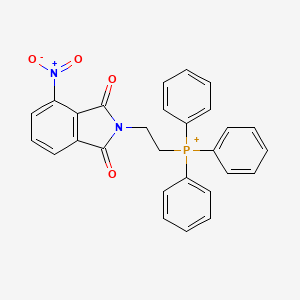
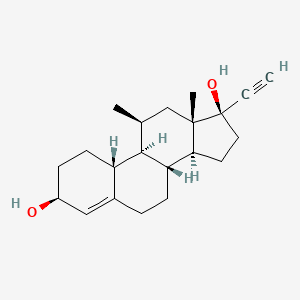

![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)



